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Compound of Interest

Compound Name: 3-Diethylamino-1-propanol

Cat. No.: B1329568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Diethylamino-1-propanol (CAS No: 622-93-5), a versatile building block in organic synthesis

and pharmaceutical development. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering

valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The empirical formula for 3-Diethylamino-1-propanol is C₇H₁₇NO, with a molecular weight of

131.22 g/mol . The spectroscopic data presented below has been compiled from various public

databases and spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3-Diethylamino-1-propanol exhibits characteristic signals

corresponding to the different proton environments in the molecule. The chemical shifts (δ) are

typically reported in parts per million (ppm) relative to a standard reference compound.
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Assignment
Chemical Shift (δ)

(ppm)
Multiplicity Integration

-CH₃ (ethyl) ~1.0 Triplet 6H

-CH₂- (ethyl) ~2.5 Quartet 4H

-N-CH₂- ~2.6 Triplet 2H

-CH₂-CH₂-OH ~1.7 Quintet 2H

-CH₂-OH ~3.6 Triplet 2H

-OH Variable Singlet (broad) 1H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Assignment Chemical Shift (δ) (ppm)

-CH₃ (ethyl) ~12

-CH₂- (ethyl) ~47

-N-CH₂- ~52

-CH₂-CH₂-OH ~28

-CH₂-OH ~61

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. The IR spectrum of 3-Diethylamino-1-propanol is
characterized by the following key absorption bands.
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3300 - 3500 Strong, Broad

C-H stretch (alkane) 2850 - 2970 Strong

C-N stretch (amine) 1000 - 1250 Medium

C-O stretch (alcohol) 1050 - 1150 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis. The electron ionization (EI)

mass spectrum of 3-Diethylamino-1-propanol shows a molecular ion peak and several

characteristic fragment ions.[1][2]

m/z Relative Intensity (%) Possible Fragment

131 ~5 [M]⁺ (Molecular Ion)

86 100 [M - CH₂CH₂OH]⁺

72 ~50 [M - CH₂CH₂CH₂OH]⁺

58 ~40 [CH₂=N(CH₂CH₃)]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid sample like 3-Diethylamino-1-propanol.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of 3-Diethylamino-1-propanol (typically 5-20 mg) is

dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added.
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Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and

relaxation delay, are set.

Data Acquisition: The prepared sample is placed in the spectrometer, and the magnetic field

is shimmed to ensure homogeneity. The NMR spectrum is then acquired. For ¹³C NMR, a

larger number of scans is typically required due to the low natural abundance of the ¹³C

isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: For a liquid sample, a drop of 3-Diethylamino-1-propanol is placed

directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance

(ATR) accessory.

Instrument Setup: The FTIR spectrometer is configured for ATR measurements. A

background spectrum of the clean ATR crystal is collected.

Data Acquisition: The sample spectrum is then recorded. The instrument measures the

absorption of infrared radiation by the sample over a specific range of wavenumbers

(typically 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3-Diethylamino-1-propanol is prepared in a volatile

organic solvent (e.g., methanol or dichloromethane).

Instrument Setup: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used.

The GC is equipped with an appropriate capillary column (e.g., a non-polar or medium-

polarity column). The GC oven temperature program, injector temperature, and carrier gas
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flow rate are optimized to achieve good separation. The mass spectrometer is set to electron

ionization (EI) mode, typically at 70 eV.

Data Acquisition: The prepared sample is injected into the GC. The components of the

sample are separated as they pass through the GC column. As each component elutes from

the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass

spectrometer scans a range of mass-to-charge ratios (m/z) to detect the ions.

Data Processing: The resulting data is a chromatogram showing the separation of

components over time and a mass spectrum for each component. The mass spectrum of the

peak corresponding to 3-Diethylamino-1-propanol is analyzed to determine the molecular

ion and fragmentation pattern.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3-Diethylamino-1-propanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329568#spectroscopic-data-nmr-ir-mass-spec-for-
3-diethylamino-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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